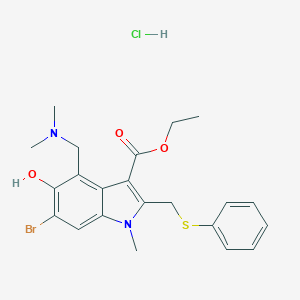

Umifenovir hydrochloride monohydrate

説明

Structure

3D Structure of Parent

特性

CAS番号 |

131707-23-8 |

|---|---|

分子式 |

C22H28BrClN2O4S |

分子量 |

531.9 g/mol |

IUPAC名 |

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride |

InChI |

InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2 |

InChIキー |

PLWQHPWNKPKQJT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl |

ピクトグラム |

Irritant |

純度 |

99% |

溶解性 |

Soluble in DMSO, not in water |

同義語 |

Arbidol Hydrochloride; 131707-23-8; Arbidol HCl; Umifenovir hydrochloride; Arbidol (hydrochloride); Umifenovir HCl |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Broad-Spectrum Antiviral Activity of Umifenovir Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of Umifenovir hydrochloride monohydrate against a range of RNA viruses. It covers the compound's physicochemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Physicochemical Properties

This compound, also known as Arbidol, is an indole-derivative molecule.[1][2] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride[3][4] |

| Molecular Formula | C22H28BrClN2O4S[3][4] |

| Molecular Weight | 531.9 g/mol [3] |

| CAS Number | 868364-57-2 (HCl hydrate)[3][4] |

| Synonyms | Arbidol hydrochloride monohydrate[3][4] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[5][6] Sparingly soluble in aqueous buffers.[5] |

Mechanism of Action

Umifenovir exhibits a multi-faceted mechanism of action, primarily acting as a viral entry inhibitor.[7] It is considered to have both direct-acting antiviral and host-targeting properties.[8][9]

2.1. Inhibition of Viral Fusion:

The predominant mode of action for Umifenovir is the inhibition of membrane fusion between the viral envelope and the host cell membrane.[10][11] It can intercalate into membrane lipids, preventing the fusion process at both the plasma membrane and the endosomal membrane.[10][11]

For influenza virus, Umifenovir interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational change necessary for fusion.[10][12] A similar mechanism is proposed for its activity against SARS-CoV-2, where it may interact with the spike protein.[13]

2.2. Immunomodulatory Effects:

Umifenovir also demonstrates immunomodulatory properties by inducing the production of interferon and activating macrophages.[11][14] This stimulation of the host's immune response contributes to its broad-spectrum antiviral activity.[14] In the context of Coxsackievirus B4 infection, Umifenovir has been shown to epigenetically target the IL-10 pathway.[9]

Signaling Pathway for Umifenovir's Antiviral Action

Caption: Mechanism of Action of Umifenovir.

Broad-Spectrum Antiviral Activity

Umifenovir has demonstrated efficacy against a wide array of RNA viruses in vitro.[1][8][15] The following tables summarize its activity against various enveloped RNA viruses.

Table 1: In Vitro Antiviral Activity of Umifenovir against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [1] |

| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | >100 | >10.8 | [1] |

| SARS-CoV | Vero E6 | - | - | - | [1] |

| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | >100 | >3.6-6.5 | [1][16] |

| SARS-CoV-2 | - | 3.537 (IC50) | - | - | [6][17] |

Table 2: In Vitro Antiviral Activity of Umifenovir against Flaviviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Zika Virus | Vero | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.49 | [11] |

| West Nile Virus (Eg101) | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.78 | [11] |

| West Nile Virus (13-104) | Vero | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.68 | [11] |

| Tick-Borne Encephalitis Virus | Vero | 15.23 ± 0.55 | 89.72 ± 0.19 | 5.89 | [11] |

Table 3: In Vitro Antiviral Activity of Umifenovir against Other RNA Viruses

| Virus | Virus Family | Cell Line | EC50/IC50 (µg/mL) | Reference |

| Influenza A & B | - | - | 3 to 9 | [15] |

| H5N1 Influenza | Orthomyxoviridae | - | 30 (IC50) | [17] |

| Hepatitis C Virus (pseudoparticles) | Flaviviridae | Huh7 | 6 (IC50) | [17] |

| Chikungunya Virus | Togaviridae | Vero | < 10 | [15] |

| Crimean-Congo Hemorrhagic Fever Virus | Nairoviridae | - | 2.8 | [15] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of Umifenovir.

4.1. Cell Viability (Cytotoxicity) Assay - MTT Assay

This assay determines the concentration of the drug that is toxic to the host cells.

-

Materials: 96-well plates, cell culture medium, Umifenovir stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Umifenovir in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of Umifenovir. Include a "cell control" with no drug.

-

Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 72 hours).[16]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Umifenovir that reduces cell viability by 50%.

-

4.2. Antiviral Activity Assay - Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

-

Materials: Confluent cell monolayers in 6- or 12-well plates, virus stock, Umifenovir dilutions, overlay medium (e.g., containing agarose (B213101) or methylcellulose), crystal violet staining solution.

-

Procedure:

-

Pre-treat confluent cell monolayers with different concentrations of Umifenovir for a specified time (e.g., 2 hours).[1]

-

Infect the cells with a known amount of virus (multiplicity of infection - MOI).

-

After a viral adsorption period, remove the inoculum and wash the cells.

-

Add an overlay medium containing the respective concentrations of Umifenovir. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubate the plates for several days until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

The 50% effective concentration (EC50) is the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control.

-

Experimental Workflow for Antiviral Evaluation

Caption: Workflow for evaluating Umifenovir.

4.3. Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.

-

Materials: RNA extraction kit, reverse transcriptase, DNA polymerase, primers and probe specific to the target viral RNA, real-time PCR instrument.

-

Procedure:

-

Collect samples (e.g., cell culture supernatant, patient respiratory swabs).

-

Extract total RNA from the samples.

-

Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

-

Set up the real-time PCR reaction with the cDNA, specific primers, a fluorescent probe, and DNA polymerase.

-

Run the reaction in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

-

Quantify the viral RNA levels by comparing the amplification cycle threshold (Ct) values to a standard curve.

-

Conclusion

This compound is a broad-spectrum antiviral agent with a primary mechanism of action involving the inhibition of viral entry and fusion.[10][11] It also exhibits immunomodulatory effects that contribute to its antiviral activity.[11][14] In vitro studies have demonstrated its efficacy against a wide range of clinically relevant RNA viruses.[1][8][15] While some clinical trials have shown mixed results, particularly for COVID-19, its established safety profile and broad-spectrum activity make it a valuable compound for further research and potential therapeutic development, especially in the context of emerging viral diseases.[2][14][18]

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID‐19): A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H28BrClN2O4S | CID 131410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Umifenovir (hydrochloride) | CAS 131707-23-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. uspharmacist.com [uspharmacist.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Umifenovir Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umifenovir, known commercially as Arbidol, is a broad-spectrum antiviral agent utilized in the prophylaxis and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action primarily involves the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[1] This technical guide provides a comprehensive overview of the prevalent chemical synthesis routes and purification methodologies for obtaining Umifenovir hydrochloride monohydrate. Detailed experimental protocols, quantitative data on reaction yields, and visual representations of synthetic pathways, purification workflows, and the mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

Chemical Synthesis of Umifenovir Hydrochloride

The synthesis of Umifenovir is a multi-step process that typically commences with the construction of the core indole (B1671886) structure, followed by a series of functional group modifications. The most widely employed and documented approach is centered around the Nenitzescu indole synthesis.[1]

Overview of the Primary Synthetic Pathway

The most common synthetic route starts from p-benzoquinone and ethyl 3-aminocrotonate. This pathway involves several key stages:

-

Nenitzescu Indole Synthesis: Formation of the 5-hydroxyindole (B134679) core.

-

O-Acylation: Protection of the hydroxyl group.

-

N-Alkylation: Introduction of the N-methyl group.

-

Bromination: Introduction of a bromine atom at the 6-position.

-

Thiophenol Reaction: Introduction of the phenylthiomethyl group.

-

Mannich Reaction: Introduction of the dimethylaminomethyl group.

-

Acidification and Hydration: Formation of the hydrochloride monohydrate salt.

The overall yield for these multi-step syntheses is reported to be in the range of 10% to 22.9%.[1][2] An alternative approach with a reported total yield of over 30% starts from 3-iodo-4-nitrophenol.

Key Reaction Steps and Experimental Protocols

The Nenitzescu reaction involves the condensation of a benzoquinone with an enamine to form a 5-hydroxyindole derivative.[1][3]

-

Reaction: p-Benzoquinone + Ethyl 3-aminocrotonate → Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

-

Conditions: The reaction is typically carried out in a polar solvent.[3] The yield of this step is approximately 60%.[2]

The Mannich reaction is a crucial step to introduce the dimethylaminomethyl group at the 4-position of the indole ring.[1]

-

Reactants: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate, Formaldehyde, and Dimethylamine (B145610) hydrochloride.[1][4]

-

Protocol:

-

To a reaction vessel, add water (200 kg), ethanol (B145695) (200 kg), dimethylamine hydrochloride (33.8 kg), paraformaldehyde (10 kg), and concentrated hydrochloric acid (6.5 kg).[4]

-

Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate.[4]

-

Stir the mixture to dissolve the components.[4]

-

Maintain the temperature at 35-40°C for 3 hours.[4]

-

Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.[4]

-

After the reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[4]

-

The product is collected by centrifugation, and the filter cake is washed with a 50% aqueous ethanol solution and then dried.[4]

-

-

Yield: This step can produce a yield of up to 113.8 kg of the final product from 100 kg of the indole intermediate.[4]

Quantitative Data on Synthetic Yields

| Synthetic Route | Reported Overall Yield | Reference(s) |

| Nenitzescu route with p-benzoquinone | 10% - 22.9% | [1][2] |

| Route starting from 3-iodo-4-nitrophenol | > 30% | |

| Nenitzescu reaction step | ~60% | [2] |

| Route starting with 5-hydroxy-1,2-dimethylindole-3-ethyl carboxylate | Steps are short, but starting material is not readily available | [2] |

Purification of this compound

The final step in the preparation of Umifenovir for pharmaceutical use is its purification and formation into a stable, crystalline form, typically the hydrochloride monohydrate.

Recrystallization for Monohydrate Formation

Recrystallization is a common method to purify solid compounds and to obtain the desired crystal form.[5]

-

Protocol for Crystal Form B Monohydrate:

-

Dissolve 20g of Umifenovir hydrochloride in 1L of methanol (B129727) under reflux conditions at 65°C.

-

Slowly add an equal volume (1L) of water to the solution.

-

Continue to reflux the mixture at 65°C for 3 hours.

-

Filter the solution while hot.

-

Allow the filtrate to stand at room temperature for crystallization to occur.

-

-

Solubility: Umifenovir hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with solubilities of approximately 10, 15, and 20 mg/ml, respectively. It is sparingly soluble in aqueous buffers.[6]

General Purification Workflow

The purification process generally involves the following steps:

-

Initial Crystallization: As described in the Mannich reaction protocol, the crude product is crystallized from the reaction mixture.

-

Washing: The crude product is washed with a suitable solvent, such as a 50% ethanol-water mixture, to remove impurities.[4]

-

Recrystallization: The crude product is further purified by recrystallization from a solvent system like methanol-water to yield the monohydrate.

-

Drying: The purified crystalline solid is dried under vacuum.

Visual Diagrams

Synthetic Pathway of Umifenovir

Caption: A generalized synthetic route for this compound.

Purification Workflow

Caption: A typical purification workflow for this compound.

Mechanism of Action: Inhibition of Viral Fusion

Caption: Umifenovir's inhibition of influenza virus entry and fusion.

References

Unraveling the Crystalline Architecture of Umifenovir Hydrochloride Monohydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of Umifenovir hydrochloride monohydrate, a potent antiviral agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, thermal analysis, and detailed experimental protocols to offer a comprehensive understanding of this crucial pharmaceutical compound.

Physicochemical Properties

This compound, also known as Arbidol, is an indole (B1671886) derivative with a complex molecular structure. Its physicochemical properties are fundamental to its formulation and bioavailability.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₈BrClN₂O₄S | [1][2] |

| Molecular Weight | 531.89 g/mol | [1][3] |

| CAS Number | 868364-57-2 | [2] |

| Appearance | Crystalline solid | [4] |

Crystallographic Analysis

The crystal structure of this compound has been determined from powder X-ray diffraction (PXRD) data. Understanding this three-dimensional arrangement is critical for comprehending its stability and dissolution characteristics. While the complete single-crystal data remains elusive in publicly accessible databases, analysis of its powder diffraction pattern provides significant structural insights.

The crystal structures of various salts and cocrystals of Umifenovir have been extensively studied, revealing that the molecule typically adopts two primary conformations: "open" and "closed".[5] In the hydrochloride monohydrate form, the protonation occurs at the dimethylamino group.

Thermal Stability and Phase Transitions

Thermal analysis provides critical information about the stability, melting behavior, and desolvation of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used in this characterization.

Thermal Analysis Data

| Thermal Event | Temperature Range (°C) | Technique | Observation |

| Dehydration | 90–150 | DSC | Endothermic effect with peaks at 114.46 °C and 131.48 °C, indicating the release of crystallization water. |

| Polymorphic Transition | 162.27 - 164.29 | DSC | An endothermic peak followed by an exothermic peak, suggesting a melt-recrystallization event. |

| Melting | 185.77 | DSC | Melting of the more stable polymorphic form. |

| Decomposition | > 205.79 | DSC/TGA | Onset of thermal decomposition. |

Experimental Protocols

Synthesis of Umifenovir Hydrochloride

The synthesis of Umifenovir hydrochloride is a multi-step process, with the final key step being a Mannich reaction to introduce the dimethylaminomethyl group onto the indole core.

dot

Caption: Generalized workflow for the synthesis of Umifenovir hydrochloride.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine the starting indole derivative, dimethylamine (B145610) hydrochloride, and paraformaldehyde in a mixture of ethanol (B145695) and water containing hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Crystallization: Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

-

Isolation and Purification: Collect the crude product by filtration or centrifugation. Wash the filter cake with an ethanol-water mixture to remove impurities.

-

Drying: Dry the purified product under vacuum to yield Umifenovir hydrochloride.

Crystallization of this compound

The monohydrate form can be obtained through crystallization from aqueous solvents. The dissolution of other Umifenovir salts in acidic aqueous solutions (pH 1.2) has been shown to incongruently form this compound.[5]

dot

Caption: Workflow for the crystallization of this compound.

Protocol:

-

Dissolution: Dissolve a salt of Umifenovir (e.g., benzoate (B1203000) or salicylate) in an aqueous buffer solution with a pH of 1.2.

-

Equilibration: Stir the solution at a controlled temperature to allow for the incongruent dissolution and subsequent nucleation of the hydrochloride monohydrate.

-

Crystal Growth: Allow the solution to cool slowly or evaporate at a controlled rate to promote the growth of well-defined crystals.

-

Isolation: Collect the crystals by filtration.

-

Drying: Gently dry the crystals under controlled humidity to preserve the monohydrate form.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material.

dot

Caption: General workflow for Powder X-ray Diffraction analysis.

Protocol:

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Instrument Setup: The analysis is performed using a diffractometer equipped with a Cu Kα X-ray source.

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing the peak positions and intensities to reference patterns.

Thermal Analysis (DSC/TGA)

DSC and TGA are used to characterize the thermal properties of the material.

dot

Caption: General workflow for DSC and TGA experiments.

Protocol:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan (for DSC) or a ceramic crucible (for TGA).

-

Instrument Setup: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample is heated over a defined temperature range, and the heat flow (DSC) or mass change (TGA) is recorded.

-

Data Analysis: The resulting thermograms are analyzed to identify thermal events such as melting, crystallization, and decomposition.

Conclusion

This technical guide provides a consolidated overview of the crystal structure analysis of this compound. The presented data on its physicochemical properties, crystallographic nature, and thermal behavior, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the solid-state properties of this antiviral agent is paramount for the development of stable and effective drug products. Further research to obtain single-crystal X-ray diffraction data would provide an even more precise atomic-level understanding of this important molecule.

References

- 1. This compound | C22H28BrClN2O4S | CID 131410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Arbidol Chemistry and Technical Information [arbidol.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir, also known under the brand name Arbidol (B144133), is a broad-spectrum antiviral agent utilized for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic Properties

Umifenovir is administered orally and exhibits rapid absorption.[2] Its bioavailability is approximately 40% and is not significantly affected by food intake.[3][4] The drug is extensively metabolized in the liver, with a half-life ranging from 17 to 21 hours.[3][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of umifenovir hydrochloride monohydrate derived from studies in healthy volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 415 - 467 ng/mL | [2] |

| 417.4 (107.6) ng/mL (test formulation) | [5] | |

| 414.8 (95.1) ng/mL (reference formulation) | [5] | |

| 4.1 µM (after 800 mg single dose) | [1] | |

| Tmax (Time to Maximum Plasma Concentration) | 1.2 - 1.5 hours | [3] |

| 0.65 - 1.8 hours | [2] | |

| 1.38 hours | [6] | |

| 0.63 hours (test formulation) | [5] | |

| 0.75 hours (reference formulation) | [5] | |

| AUC0-inf (Area Under the Curve from time 0 to infinity) | ~2200 ng/mL/h | [2] |

| 2285.4 (597.7) ng/mL/h (test formulation) | [5] | |

| 2215.2 (604.0) ng/mL/h (reference formulation) | [5] | |

| t1/2 (Half-life) | 17 - 21 hours | [3][4] |

| 15.7 hours | [6] | |

| 6.9 (4.2) hours (test formulation) | [5] | |

| 6.1 (5.2) hours (reference formulation) | [5] | |

| Bioavailability | ~40% | [3][4][7] |

| Oral Clearance | 99 ± 34 L/h | [2] |

Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites

| Metabolite | tmax (h) | t1/2 (h) | AUC0-t Ratio (Metabolite/Parent) | Reference |

| M5 (N-demethylsulfinylarbidol) | 1.50 | 26.3 | 0.9 ± 0.3 | [6] |

| M6-1 (Sulfinylarbidol) | 13.0 | 25.0 | 11.5 ± 3.6 | [6] |

| M8 (Sulfonylarbidol) | 19.0 | 25.7 | 0.5 ± 0.2 | [6] |

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. A representative experimental design is detailed below.

Bioequivalence Study of Two Formulations of Arbidol

Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test and a reference formulation of arbidol in healthy Chinese male volunteers.[5]

Study Design:

-

An open-label, single-dose, randomized-sequence, two-period crossover study.[5]

-

Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7 kg, and height of 172.3 cm.[5]

-

Dosing: A single oral dose of the test or reference formulation.[5]

-

Washout Period: A specified period between the two treatment periods to ensure complete drug elimination.

-

Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.[5]

-

Analytical Method: Plasma concentrations of umifenovir were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]

-

Bioequivalence Criteria: The 90% confidence intervals for the log-transformed ratios of Cmax and AUC were required to be within the predetermined range of 80% to 125%.[5]

Metabolism and Excretion

Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[6][8] The main metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase II conjugation with glucuronic acid and sulfate.[2][6] The cytochrome P450 enzyme CYP3A4 is the major isoform involved in its metabolism.[6][8]

Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile (38.9%) and to a small extent in the urine (0.12%).[2][3][4] Within the first 24 hours, about 90% of the ingested dose is eliminated.[3][4] The major circulating metabolite is sulfinylarbidol (M6-1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.[6]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for a clinical pharmacokinetic study.

Umifenovir Metabolism Pathway

Caption: Major metabolic pathways of Umifenovir.

Conclusion

This compound is a rapidly absorbed oral antiviral drug with a bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary route. A thorough understanding of these pharmacokinetic properties is essential for its effective and safe use in the treatment of viral infections. The potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical practice.[8][9]

References

- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Umifenovir - Wikipedia [en.wikipedia.org]

- 4. Умифеновир — Википедия [ru.wikipedia.org]

- 5. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Umifenovir Hydrochloride Monohydrate: A Technical Guide

Introduction

Umifenovir hydrochloride monohydrate, commercially known as Arbidol (B144133), is a broad-spectrum antiviral agent developed in Russia.[1] Chemically identified as ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate, it is licensed for the prophylaxis and treatment of influenza and other acute respiratory viral infections in Russia and China.[1][2][3][4] Umifenovir exhibits activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][5] Its primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral lipid envelope with cellular membranes.[2][5][6][7] Additionally, it demonstrates host-targeting effects, including immunomodulatory properties and interference with specific cellular signaling pathways.[6][7][8] This guide provides an in-depth overview of the in vitro antiviral spectrum of Umifenovir, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data: In Vitro Antiviral Activity of Umifenovir

The following tables summarize the in vitro efficacy of Umifenovir against a diverse panel of viruses, detailing the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

Table 1: Antiviral Activity against Coronaviridae

| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |

| Coronaviridae | |||||||

| SARS-CoV-2 | Dubrovka | Vero CCL81 | 23.6 ± 2.0 (at 0.001 MOI) | 106.2 ± 9.9 | 4.5 | MTT Assay | [2] |

| 29.0 ± 8.4 (at 0.005 MOI) | 3.7 | [2] | |||||

| (Not Specified) | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | Plaque Assay / qRT-PCR | [2][4] | |

| SARS-CoV | (Not Specified) | CMK-AH-1 (D) | >50% inhibition at 90 µM | 145.0 ± 5.0 | N/A | Plaque Assay / Yield Reduction | [2][3][4][9] |

| Human Coronavirus 229E | (Not Specified) | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | Plaque Assay | [2][3][4] |

| Human Coronavirus OC43 | (Not Specified) | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | Plaque Assay | [2][3][4] |

Table 2: Antiviral Activity against Flaviviridae

| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |

| Flaviviridae | |||||||

| Zika Virus (ZIKV) | MR766 | Vero | 12.09 ± 0.77 | 89.72 ± 0.19 | 7.4 | Reed-Muench | [1] |

| Paraiba_01 | Vero | 10.57 ± 0.74 | 8.5 | [1] | |||

| West Nile Virus (WNV) | Eg101 | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | Reed-Muench | [1] |

| 13-104 | Vero | 19.16 ± 0.29 | 4.7 | [1] | |||

| Tick-Borne Encephalitis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.8 | Reed-Muench | [1] |

Table 3: Antiviral Activity against Orthomyxoviridae and other Viruses

| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |

| Orthomyxoviridae | |||||||

| Influenza A & B | Various | MDCK | 2.5 - 20 µM | Not specified | N/A | Not specified | [10] |

| Picornaviridae | |||||||

| Coxsackievirus B4 (CVB4) | (Not Specified) | HeLa / Cardiomyocytes | Dose-dependent inhibition (4-12 µM) | Not specified | N/A | Cell Viability Assay | [8] |

| Herpesviridae | |||||||

| Herpes Simplex Virus 1 (HSV-1) | (Not Specified) | (Not Specified) | 10.49 µM (Plaque) / 4.40 µM (Yield) | Not specified | N/A | Plaque Assay / Virus Yield | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline standard protocols used in the evaluation of Umifenovir.

Cell Lines and Culture

-

Common Cell Lines: Vero E6, Vero CCL81, GMK-AH-1(D), and Huh-7 cells are frequently used for evaluating Umifenovir's activity against various viruses.[1][2]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium or Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Umifenovir that is toxic to the host cells (CC50).

-

Cell Seeding: Seed cells (e.g., Vero E6) into 96-well microtiter plates and incubate until a confluent monolayer is formed.[3]

-

Compound Addition: Prepare serial dilutions of Umifenovir in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include "cell control" wells with medium only.

-

Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay (typically 48-72 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the optical density (OD) using a spectrophotometer. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[12]

Antiviral Activity Assays

This assay quantifies the inhibition of infectious virus particle formation.

-

Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.[12]

-

Virus Infection: Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 per well).[12] Allow the virus to adsorb for 1-2 hours at 37°C.[12]

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of Umifenovir.[12]

-

Incubation: Incubate the plates at 37°C for several days until viral plaques are visible.[12]

-

Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[12] Count the number of plaques in each well.

-

Data Analysis: The EC50 is determined as the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control wells.[12]

This method assesses the ability of the compound to prevent virus-induced cell death.

-

Protocol: In a 96-well plate with a cell monolayer, various dilutions of the test compound are added.[13]

-

Infection: Within minutes, the virus is added at a specific multiplicity of infection (MOI).[13]

-

Incubation: The plate is incubated at 37°C until 80-100% CPE is observed in the untreated, infected control wells (typically 72-120 hours).[13][14]

-

Evaluation: The inhibition of CPE is assessed either microscopically or by using a cell viability stain (e.g., neutral red or MTT).[13]

-

Data Analysis: The EC50 is calculated as the compound concentration required to inhibit the viral CPE by 50%.

This assay measures the reduction in viral RNA production.

-

Infection and Treatment: Cells are infected with the virus and treated with different concentrations of Umifenovir as described in other assays.

-

RNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cell supernatant or cell lysate using a commercial kit.[10][11]

-

qRT-PCR: The extracted RNA is subjected to quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene.

-

Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the percent inhibition. The EC50 is the concentration that reduces the viral RNA level by 50%.

Mechanism of Action and Signaling Pathways

Umifenovir's antiviral activity is multifaceted, involving both direct action on the virus and modulation of host cell functions.

-

Inhibition of Viral Fusion: The principal mechanism is the inhibition of virus-cell membrane fusion.[2] For influenza virus, Umifenovir targets the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for entry.[6] This traps the virus in the endosome. For other viruses like SARS-CoV-2, it interferes with the spike glycoprotein (B1211001) and can block both the entry and post-entry stages of replication.[10][15]

-

Host-Targeting and Immunomodulation: Umifenovir also acts as a host-targeting antiviral.[8] It can induce interferon production, a key component of the innate immune response.[5][7] Furthermore, studies on Coxsackievirus B4 (CVB4) have shown that Umifenovir can epigenetically regulate the expression of Interleukin-10 (IL-10).[8] It achieves this by blocking the nuclear translocation of p38 and the subsequent p38-MAPK signaling pathway, which in turn inhibits virus-induced IL-10 expression.[8] This dual function of direct viral inhibition and immune pathway regulation highlights its broad-spectrum potential.[8]

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing antiviral efficacy and a key host-targeting signaling pathway affected by Umifenovir.

References

- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. The anti-influenza virus drug, arbidol is an efficient inhibitor of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. arbidol.org [arbidol.org]

- 14. arbidol.org [arbidol.org]

- 15. nbinno.com [nbinno.com]

Umifenovir Hydrochloride Monohydrate's Effect on Viral Hemagglutinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral agent with a primary and well-elucidated mechanism of action against influenza viruses. It functions as a viral entry inhibitor, specifically targeting the viral glycoprotein (B1211001) hemagglutinin (HA). By binding to a conserved pocket in the HA trimer, umifenovir stabilizes its pre-fusion conformation. This action is critical in preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. Consequently, the viral genome is unable to be released into the cytoplasm, effectively halting the replication cycle. Beyond its direct antiviral effects, umifenovir also exhibits immunomodulatory properties, including the induction of interferon, which enhances the host's innate antiviral response. This guide provides a comprehensive technical overview of umifenovir's interaction with viral hemagglutinin, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

The principal antiviral activity of umifenovir against influenza virus is the blockade of viral entry into the host cell. This is accomplished by directly targeting the viral surface glycoprotein, hemagglutinin (HA). The process unfolds as follows:

-

Viral Entry: The influenza virus enters the host cell through receptor-mediated endocytosis. The HA protein binds to sialic acid receptors on the cell surface, which triggers the cell to engulf the virus into an endosome.

-

Endosomal Acidification: As the endosome matures, its internal pH decreases.

-

HA Conformational Change: This acidic environment triggers a significant conformational change in the HA protein, exposing a "fusion peptide" that was previously hidden.

-

Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, bringing the viral envelope and the endosomal membrane into close proximity and mediating their fusion. This creates a pore through which the viral ribonucleoprotein (vRNP) complexes are released into the cytoplasm, initiating viral replication.

Umifenovir disrupts this critical process by binding to a specific, conserved hydrophobic cavity located in the stem region of the HA trimer, at the interface between two protomers.[1][2] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of the HA protein.[1][2] This stabilization prevents the acid-induced conformational rearrangement required for fusion.[3][4] As a result, the virus remains trapped within the endosome, and its genetic material cannot enter the cytoplasm, effectively neutralizing the infection.

Caption: Umifenovir's potentiation of the interferon induction pathway.

Quantitative Data

The antiviral activity of umifenovir has been quantified against a variety of viruses using several metrics, including the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the dissociation constant (Kd).

Table 1: In Vitro Efficacy of Umifenovir against Various Viruses

| Virus Strain/Type | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Influenza A (various subtypes) | - | - | 3 - 9 µg/mL | - | - | [5] |

| Influenza A (H1N1, H3N2) clinical isolates | MDCK | ELISA | 8.4 ± 1.1 to 17.4 ± 5.4 | - | - | [6] |

| Zika Virus (MR766) | Vero | - | 12.09 ± 0.77 | 89.72 ± 0.19 | ~7.4 | [5] |

| Zika Virus (Paraiba_01) | Vero | - | 10.57 ± 0.74 | 89.72 ± 0.19 | ~8.5 | [5] |

| West Nile Virus (Eg101) | Vero | - | 18.78 ± 0.21 | 89.72 ± 0.19 | ~4.8 | [5] |

| Tick-Borne Encephalitis Virus (Hypr) | Vero | - | 18.67 ± 0.15 | 89.72 ± 0.19 | ~4.8 | [5] |

Note: µg/mL to µM conversion for umifenovir (Molar Mass: ~514.4 g/mol ) is approximately 1 µg/mL ≈ 1.94 µM.

Table 2: Binding Affinity of Umifenovir for Influenza Hemagglutinin

| HA Group | Representative Strains | Binding Affinity (Kd) (µM) | Reference(s) |

| Group 1 | H1, H2, H5 | 18.8 - 44.3 | [1] |

| Group 2 | H3, H4 | 5.6 - 7.9 | [1] |

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with supplements

-

TPCK-treated trypsin

-

Overlay medium (e.g., containing Avicel or agarose)

-

Fixing solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

-

Drug Dilution: Prepare serial dilutions of umifenovir in infection medium.

-

Virus-Drug Incubation: Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.

-

Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of umifenovir.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.

dot

Caption: Workflow for a Plaque Reduction Neutralization Assay.

Conclusion

This compound presents a dual-action antiviral strategy against influenza and other viruses. Its primary, direct-acting mechanism involves the inhibition of viral entry by stabilizing the pre-fusion conformation of hemagglutinin, thereby preventing membrane fusion. This is complemented by its immunomodulatory effects, which include the potentiation of the host's innate interferon response. The quantitative data underscores its efficacy across a broad range of viruses, and the established experimental protocols provide a robust framework for its continued investigation and the development of next-generation fusion inhibitors. For researchers and drug development professionals, umifenovir serves as both a valuable therapeutic agent and a critical tool for dissecting the molecular intricacies of viral entry.

References

- 1. nbinno.com [nbinno.com]

- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]

A Technical Whitepaper on the Immunomodulatory Properties of Umifenovir Hydrochloride Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umifenovir (marketed as Arbidol) is a broad-spectrum antiviral agent primarily recognized for its efficacy against influenza A and B viruses.[1][2] Its principal antiviral mechanism involves the inhibition of membrane fusion between the viral envelope and the host cell, effectively preventing viral entry.[1][2][3] Beyond this direct antiviral action, a growing body of evidence reveals that Umifenovir possesses significant immunomodulatory properties. These properties contribute to its therapeutic effect by influencing the host's immune response to viral pathogens. This technical guide provides an in-depth analysis of Umifenovir's immunomodulatory effects, detailing its impact on cytokine signaling, immune cell function, and the underlying molecular pathways. Quantitative data is presented in structured tables, key experimental methodologies are described, and critical pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for the scientific community.

Mechanisms of Immunomodulation

Umifenovir exerts its immunomodulatory effects through a multi-faceted approach, involving the regulation of cytokine production, direct effects on immune cell populations, and modulation of key intracellular signaling pathways.

Cytokine and Interferon Modulation

A primary feature of Umifenovir's immunomodulatory action is its ability to regulate the host's cytokine network, which is often dysregulated during severe viral infections.

-

Interferon (IFN) Induction: Umifenovir has been shown to stimulate the production of interferons, which are critical signaling proteins in the innate immune response that elicit an antiviral state in host cells.[2][4][5] This IFN-inducing activity enhances the body's natural defenses against a wide range of viruses.[2] However, it is noteworthy that some conflicting evidence suggests Umifenovir may inhibit IFN-β transcription in a dose-dependent manner during HCV infection, indicating that its effects may be context-dependent.[6]

-

Modulation of Pro-Inflammatory Cytokines: In the context of influenza virus-induced inflammation, Umifenovir has been demonstrated to diminish the excessive cytokine response produced by macrophages.[6] This suggests a role in mitigating the "cytokine storm," a life-threatening systemic inflammatory response that can cause acute respiratory distress syndrome (ARDS) and multi-organ failure.[7][8]

-

Downregulation of Interleukin-10 (IL-10): A key mechanism identified in the context of Coxsackievirus B4 (CVB4) infection is Umifenovir's ability to downregulate the expression of the anti-inflammatory cytokine IL-10.[9] While IL-10 is typically immunosuppressive, its presence can be exploited by some viruses to block autophagy and promote viral persistence.[9] Umifenovir's ability to inhibit IL-10 production is a crucial part of its host-targeting antiviral mechanism against certain pathogens.[9]

Effects on Immune Cell Function

Umifenovir directly influences the activity of key immune cells, further contributing to its therapeutic profile.

-

Macrophage Activation: The drug enhances the phagocytic activity of macrophages, a critical function for clearing pathogens and cellular debris.[2][4][10]

-

Lymphocyte Regulation: In clinical observations, Umifenovir treatment has been associated with the normalization of several immune regulatory indicators.[10] Specifically, it has been shown to upregulate the expression of CD3, CD4, and CD16 on lymphocytes, suggesting an activation of the cellular immune response.[10] Studies in patients with viral respiratory infections have also noted an increase in B-lymphocyte counts and enhanced CD4+ and CD8+ T-cell counts.[11]

Modulation of Intracellular Signaling Pathways

Recent research has begun to elucidate the specific molecular pathways targeted by Umifenovir to exert its immunomodulatory effects.

-

p38-MAPK Signaling Pathway: One of the most well-defined mechanisms is the inhibition of the p38-MAPK signaling pathway. Umifenovir blocks the nuclear translocation of p38 and its downstream kinase MK2.[9] This action disrupts the formation of a chromatin loop between a distal enhancer and the IL-10 promoter, thereby suppressing IL-10 gene expression.[9] This epigenetic regulation highlights a sophisticated host-targeting mechanism.

-

NF-κB Signaling Pathway (Postulated): The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation and the expression of many pro-inflammatory cytokines.[12] While direct inhibition has not been explicitly detailed in the reviewed literature, Umifenovir's ability to reduce pro-inflammatory cytokine levels strongly suggests a modulatory effect on this pathway. It likely acts by inhibiting upstream kinases (like IKK) or preventing the degradation of the IκBα inhibitor, thus sequestering NF-κB in the cytoplasm.

Quantitative Data on Antiviral and Cytotoxic Activity

The following tables summarize key quantitative data from in vitro studies, providing insights into the therapeutic window of Umifenovir across different cell lines and viruses.

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of Umifenovir

| Virus | Cell Line | Assay Type | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ | Reference |

|---|---|---|---|---|---|---|

| HCoV-OC43 | Vero E6 | Plaque Inhibition | 9.0 ± 0.4 | 97.5 ± 1.2 | 10.8 | [13] |

| HCoV-229E | Vero E6 | Plaque Inhibition | 10.0 ± 0.5 | 97.5 ± 1.2 | 9.8 | [13] |

| SARS-CoV-2 | Vero CCL-81 | MTT Assay | 15.37 ± 3.6 | >100 | >6.5 | [13] |

| Zika Virus (ZIKV) | Vero | Plaque Reduction | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.5 | [4] |

| West Nile Virus (WNV) | Vero | Plaque Reduction | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | [4] |

| Tick-Borne Encephalitis Virus (TBEV) | Vero | Plaque Reduction | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.8 | [4] |

| ZIKV | HBCA | Plaque Reduction | 11.83 ± 0.28 | 46.99 ± 0.1 | 4.0 | [4] |

| WNV | HBCA | Plaque Reduction | 14.28 ± 0.12 | 46.99 ± 0.1 | 3.3 | [4] |

| TBEV | HBCA | Plaque Reduction | 13.91 ± 0.18 | 46.99 ± 0.1 | 3.4 |[4] |

¹EC₅₀ (50% Effective Concentration): The concentration of Umifenovir required to inhibit viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of Umifenovir that results in 50% cell death. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Table 2: Dose-Dependent Inhibition of IL-10 by Umifenovir

| Cell Type | Stimulus | Umifenovir Conc. (µM) | Outcome | Reference |

|---|---|---|---|---|

| Mouse Splenocytes | CVB4 Infection | 4, 8, 12 | Dose-dependent downregulation of IL-10 | [9] |

| RAW264.7 Cells | CVB4 Infection | 4, 8, 12 | Dose-dependent downregulation of IL-10 | [9] |

| RAW264.7 Cells | Lipopolysaccharide (LPS) | Not specified | Significant, dose-dependent inhibition of IL-10 secretion |[9] |

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key molecular pathways influenced by Umifenovir.

Caption: Umifenovir inhibits IL-10 by blocking p38 nuclear import and p38/MK2 complex export.

Caption: Umifenovir may reduce inflammation by inhibiting the pro-inflammatory NF-κB pathway.

Experimental Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral and anti-inflammatory activity of arbidol hydrochloride in influenza A (H1N1) virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immunopathogenesis and treatment of cytokine storm in COVID-19 [thno.org]

- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]

- 13. mdpi.com [mdpi.com]

The Discovery and Development of Arbidol (Umifenovir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbidol (B144133) (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that has been a cornerstone of influenza treatment and prophylaxis in Russia and China for decades. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of Arbidol. It covers the historical context of its synthesis, its primary antiviral mechanism of fusion inhibition, preclinical and clinical efficacy data, immunomodulatory effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Discovery and Developmental History

Arbidol was first synthesized in 1973 at the S. Ordzhonikidze All-Union Scientific-Research Institute for Pharmaceutical Chemistry in the Soviet Union.[1] The invention is credited to a team of Russian scientists led by Robert Nikolaevich Glushkov.[1] The drug was developed as part of a state-sponsored program to create novel antiviral agents.

Following its initial synthesis, Arbidol underwent extensive preclinical and clinical evaluation. It was first marketed in Russia in 1993 for the prophylaxis and treatment of influenza A and B virus infections.[2][3] Subsequently, its use was expanded to include other acute respiratory viral infections. In 2006, Arbidol was approved for use in China.[4]

The development of Arbidol was a collaborative effort involving several Russian research institutions, including the Research Institute of Influenza, the Central Research Institute of Epidemiology, and the I.I. Mechnikov Research Institute of Vaccines and Sera.

Chemical Synthesis

The core of Arbidol's structure is a substituted indole (B1671886) ring. The most common and well-established synthetic route is based on the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929.[1] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.

A widely cited pathway for Arbidol synthesis begins with the reaction of ethyl acetoacetate (B1235776) and methylamine (B109427) to form an enaminone. This intermediate then undergoes a Nenitzescu condensation with 1,4-benzoquinone.[5] The resulting indole core is then subjected to a series of functional group modifications, including O-acylation, N-alkylation, bromination, a thiophenol reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by acidification to yield Arbidol hydrochloride.[5][6] The overall yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[6]

Mechanism of Antiviral Action: Fusion Inhibition

Arbidol's primary mechanism of action is the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[7] This is particularly effective against enveloped viruses like influenza.

The key target of Arbidol in influenza virus is the hemagglutinin (HA) glycoprotein, which is responsible for both binding to sialic acid receptors on the host cell and mediating membrane fusion upon endocytosis and acidification of the endosome.[8]

X-ray crystallography studies have revealed that Arbidol binds to a conserved hydrophobic cavity at the interface of the HA protomers in the stem region.[2][9] This binding stabilizes the prefusion conformation of HA, acting as a "molecular glue."[9] By doing so, Arbidol prevents the low pH-induced conformational changes necessary for the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes.[8] This effectively traps the virus in the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection cycle.

Preclinical Antiviral Activity

Arbidol has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Arbidol against various viruses from published studies.

| Virus Family | Virus | Strain | Cell Line | IC50 / EC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A | A/PR/8/34 (H1N1) | MDCK | 2.7-13.8 µg/mL | [2] |

| Orthomyxoviridae | Influenza A | Pandemic H1N1 | MDCK | 1.5-4.0 µg/mL | [4] |

| Orthomyxoviridae | Influenza B | B/Shanghai/361/02 | MDCK | 2-8.5 µg/mL | [4] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | HEL | 2.7-13.8 µg/mL | [2] |

| Picornaviridae | Rhinovirus | 14 | HEL | 2.7-13.8 µg/mL | [2] |

| Picornaviridae | Coxsackie B3 | - | HEL | 2.7-13.8 µg/mL | [2] |

| Adenoviridae | Adenovirus | 7 | HEL | >13.8 µg/mL* | [2] |

| Flaviviridae | Zika Virus (ZIKV) | MR766, Paraiba_01 | Vero | 10.57 ± 0.74 | [4] |

| Flaviviridae | West Nile Virus (WNV) | Eg101, 13-104 | Vero | 18.78 ± 0.21 - 19.16 ± 0.29 | [4] |

| Flaviviridae | Tick-Borne Encephalitis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | [4] |

| Coronaviridae | HCoV-OC43 | - | Vero E6 | 9.0 ± 0.4 | [4][10] |

| Coronaviridae | HCoV-229E | - | Vero E6 | 10.0 ± 0.5 | [4][10] |

| Coronaviridae | SARS-CoV-2 | Dubrovka | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | [4][10] |

*Note: Original data in µg/mL. Conversion to µM is approximate as the exact molecular weight used for calculation was not always specified.

Clinical Efficacy in Influenza

Numerous clinical trials, primarily conducted in Russia and China, have evaluated the efficacy and safety of Arbidol for the treatment and prophylaxis of influenza. The ARBITR study, a multicenter, double-blind, randomized, placebo-controlled trial, is a key example.

| Clinical Trial | Population | Intervention | Key Efficacy Outcomes | Reference |

| ARBITR Study (Preliminary Results) | 119 adults with influenza | Arbidol (200 mg, 4x/day for 5 days) vs. Placebo | - 23.8% of Arbidol group had symptom resolution within 60 hours vs. 4.2% in placebo group (p < 0.05).- Reduced severity of illness, catarrhal symptoms, and intoxication.- Significantly reduced viral shedding on day 4 (25% in Arbidol group vs. 53% in placebo group, p < 0.05). | [11] |

| Wang et al., 2025 | 232 adults with influenza-like illness | Arbidol (200 mg, 3x/day for 5 days) vs. Placebo | - Median duration of illness was 72.0 hours in the Arbidol group vs. 96.0 hours in the placebo group. | [1] |

| Multicenter, Open-Label Study | 412 patients with influenza-like cases | Arbidol vs. Oseltamivir | - No significant difference in mean time to fever remission (59.24 h for Arbidol vs. 61.05 h for Oseltamivir).- No significant difference in mean time to symptom remission (57.31 h for Arbidol vs. 62.02 h for Oseltamivir).- Fewer adverse events reported in the Arbidol group. | [7] |

Immunomodulatory Effects

In addition to its direct antiviral activity, Arbidol exhibits immunomodulatory properties.[7] These effects contribute to its overall therapeutic benefit by enhancing the host's immune response to viral infections.

The key immunomodulatory actions of Arbidol include:

-

Interferon Induction: Arbidol has been shown to induce the production of interferons (IFNs), which are critical signaling proteins in the innate immune response to viruses.[6]

-

Phagocyte Activation: The drug enhances the phagocytic activity of macrophages, which are essential for clearing viral particles and infected cells.[7][12]

-

Modulation of Lymphocyte Populations: In patients with compromised immunity, Arbidol treatment has been associated with an improvement in immunological parameters, including the counts of CD4+ and CD8+ T lymphocytes and B lymphocytes.[6]

The precise signaling pathways through which Arbidol exerts these effects are still under investigation. However, it is plausible that Arbidol may trigger innate immune sensors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that involve adaptor proteins like MyD88 and transcription factors like IRF7, ultimately resulting in the production of type I interferons.

Detailed Experimental Protocols

X-ray Crystallography of Arbidol-Hemagglutinin Complex

This protocol is based on the methodology used to determine the crystal structure of Arbidol in complex with influenza hemagglutinin.[1]

Objective: To elucidate the three-dimensional structure of the Arbidol-HA complex to understand the molecular basis of inhibition.

Materials:

-

Purified recombinant hemagglutinin (e.g., from H3N2 or H7N9 strains)

-

Arbidol

-

Crystallization screening solutions (e.g., PEG 3350, ammonium (B1175870) sulfate)

-

Cryoprotectant (e.g., glycerol)

-

X-ray diffraction equipment

Procedure:

-

Protein Expression and Purification: Express recombinant HA in a suitable system (e.g., baculovirus-infected insect cells or mammalian cells). Purify the HA protein using affinity and size-exclusion chromatography.

-

Crystallization: Concentrate the purified HA to approximately 10 mg/mL. Set up crystallization screens using the sitting-drop vapor diffusion method. For H7 HA, typical conditions are 17-20% (w/v) PEG 3350, 0.2 M ammonium acetate, pH 8.0, at 20°C. For H3 HA, typical conditions are 2.0 M ammonium sulfate, 100 mM sodium cacodylate, 200 mM sodium chloride, pH 6.5, at 20°C.

-

Soaking: Once diffraction-quality crystals are obtained (typically within 3-7 days), soak them in a solution containing Arbidol.

-

Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.

Hemagglutinin-Mediated Fusion Inhibition Assay (Lipid Mixing Assay)

This protocol is a generalized method to assess the ability of Arbidol to inhibit HA-mediated membrane fusion.[2]

Objective: To quantify the inhibition of viral membrane fusion with target liposomes by Arbidol.

Materials:

-

Purified influenza virus particles

-

Lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18)

-

Target liposomes (e.g., composed of phosphatidylcholine, cholesterol, and a fluorescent label)

-

Arbidol

-

Fluorimeter

-

Acidic buffer

Procedure:

-

Virus Labeling: Label purified virus particles with a self-quenching concentration of a lipophilic fluorescent dye (e.g., R18).

-

Reaction Setup: In a fluorescence cuvette, mix the dye-labeled virus with target liposomes.

-

Arbidol Incubation: Add Arbidol at various concentrations to the virus-liposome mixture and incubate.

-

Fusion Induction: Trigger fusion by adding an acidic buffer to lower the pH of the solution, mimicking the endosomal environment.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The dequenching of the fluorescent dye, which occurs upon its dilution into the target liposome (B1194612) membrane during fusion, is a measure of lipid mixing.

-

Data Analysis: Calculate the percentage of fusion inhibition at different Arbidol concentrations to determine the IC50 value.

Conclusion

Arbidol (Umifenovir) represents a significant achievement in antiviral drug discovery, with a long history of clinical use and a well-characterized, unique mechanism of action. Its ability to inhibit viral entry by stabilizing the prefusion conformation of hemagglutinin provides a durable target for antiviral therapy. Furthermore, its immunomodulatory properties contribute to its overall efficacy. This technical guide has provided a comprehensive overview of the discovery, development, and scientific underpinnings of Arbidol, intended to serve as a valuable resource for the scientific community engaged in the ongoing effort to combat viral diseases.

References

- 1. Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Membrane Fusion of Individual Virus Particles with Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Antiviral Drug Arbidol Inhibits Infection by SARS-CoV-2 and Variants through Direct Binding to the Spike Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]

- 10. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]

- 11. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

Methodological & Application

Umifenovir Hydrochloride Monohydrate: In Vitro Antiviral Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent effective against a variety of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed for the prophylaxis and treatment of influenza A and B in Russia and China.[1] The primary mechanism of action for umifenovir against influenza virus is the inhibition of viral entry into the host cell.[3][4] It targets the hemagglutinin (HA) protein on the surface of the virus, stabilizing its pre-fusion conformation and preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane.[3][4] This effectively traps the virus within the endosome, halting the release of the viral genome into the cytoplasm.[3] Umifenovir has also demonstrated immunomodulatory effects, including the induction of interferon.[3] Its potential efficacy against other viruses, including coronaviruses like SARS-CoV-2, has been a subject of significant research.[5][6][7][8][9]

This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of umifenovir hydrochloride monohydrate. It includes methodologies for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are crucial for calculating the selectivity index (SI), a key indicator of a drug's therapeutic window.[10]

Data Presentation

The antiviral activity and cytotoxicity of umifenovir are summarized in the table below. These values are essential for assessing the drug's potency and safety profile in a preclinical setting.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Human Coronavirus 229E (HCoV-229E) | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [6][7][8] |

| Human Coronavirus OC43 (HCoV-OC43) | Vero E6 | 9.0 ± 0.4 | >100 | >10.8 | [6][7][8] |

| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | >100 | >3.5-6.5 | [6][7][8] |

| Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |

| West Nile Virus (WNV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |

| Tick-Borne Encephalitis Virus (TBEV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |

| Coxsackievirus B4 (CVB4) | HeLa, Mouse Cardiomyocytes | Dose-dependent increase in cell survival at 4, 8, and 12 µM | Not specified | Not specified | [11] |

Experimental Protocols

General Cell and Virus Culture

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus assays, while Vero E6 cells are suitable for a broad range of viruses, including coronaviruses.[3][6]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) is typically used. For antiviral assays, the FBS concentration is often reduced to 2%.[12]

-

Virus Propagation: Virus stocks are prepared by infecting susceptible cell lines. The virus titer is determined using standard methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of umifenovir that is toxic to the host cells. It is performed in parallel with the antiviral assay.[13][14]

Materials:

-

96-well cell culture plates

-

Host cells (e.g., Vero E6, MDCK)

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of umifenovir in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various drug concentrations. Include "cell control" wells with medium only.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, corresponding to the duration of the antiviral assay.

-

MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 540 nm or 570 nm using a microplate reader.

-

Calculation: The CC50 value is calculated by regression analysis of the dose-response curve, representing the concentration that reduces cell viability by 50%.

Antiviral Assay: Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication by measuring the reduction in the number of viral plaques.[3][15]

Materials:

-

24-well or 48-well cell culture plates

-

Host cells (e.g., MDCK for influenza)

-

Influenza virus stock of known titer

-

Umifenovir stock solution

-

Cell culture medium

-

TPCK-treated trypsin (for influenza virus)

-

Overlay medium (e.g., containing 1.2% Avicel or 0.8% agarose)

-